5-(Aminomethyl)-6-methylpyridin-2-amine
CAS No.: 210704-95-3
Cat. No.: VC7876451
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 210704-95-3 |
---|---|
Molecular Formula | C7H11N3 |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 5-(aminomethyl)-6-methylpyridin-2-amine |
Standard InChI | InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) |
Standard InChI Key | XZFYVUSVVAWJGM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)N)CN |
Canonical SMILES | CC1=C(C=CC(=N1)N)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Bonding
The compound features a pyridine ring substituted with an aminomethyl group at position 5 and a methyl group at position 6. The SMILES notation (NCC1=CC=C(N)N=C1C) highlights the connectivity of atoms, with nitrogen atoms at positions 2 and 5 contributing to its basicity . Computational chemistry data reveal a topological polar surface area (TPSA) of 64.93 Ų, indicative of moderate hydrogen-bonding capacity, and a LogP value of 0.43, suggesting limited lipophilicity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁N₃ | |
Molecular Weight | 137.18 g/mol | |
TPSA | 64.93 Ų | |
LogP | 0.43 | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Synthesis and Manufacturing
Industrial Synthesis Routes
The synthesis of 5-(Aminomethyl)-6-methylpyridin-2-amine typically involves multi-step reactions starting from substituted pyridines. A plausible route includes:
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Nitration and Reduction: Introduction of an amino group via nitration followed by catalytic hydrogenation.
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Mannich Reaction: Addition of an aminomethyl group using formaldehyde and ammonia .
The compound is commercially available at 98% purity, with storage recommendations of 2–8°C in a dry environment to prevent degradation .
Challenges in Scalability
Industrial production faces hurdles such as controlling regioselectivity during functionalization and minimizing by-products. Advances in flow chemistry or enzymatic catalysis could enhance yield and purity .
Applications in Research and Industry
Agrochemical Development
The aminomethyl and methyl groups enhance binding to biological targets, making it valuable in designing herbicides or pesticides. Research by CymitQuimica highlights its role in creating stable agrochemical formulations .
Materials Science
The compound’s aromaticity and amine functionality enable its use in polymer cross-linking or as a ligand in coordination chemistry. Potential applications include conductive polymers or metal-organic frameworks (MOFs) .
Parameter | Detail | Source |
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GHS Pictogram | Exclamation mark | |
Precautionary Measures | Use PPE, avoid inhalation | |
First-Aid Measures | Rinse skin/eyes, seek medical help |
Recent Advances and Future Directions
As of 2025, research is exploring the compound’s utility in photodynamic therapy and as a building block for covalent organic frameworks (COFs). Collaborative efforts between academic and industrial labs aim to optimize its synthetic routes and expand its applicability in green chemistry .
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